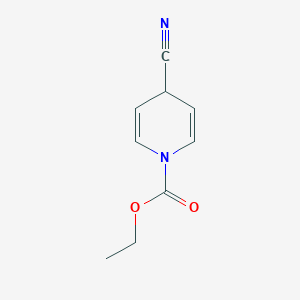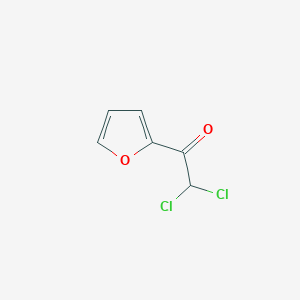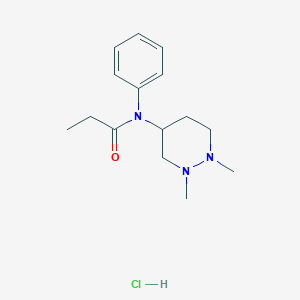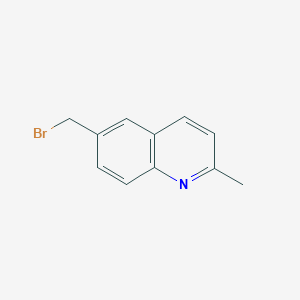![molecular formula C11H8N4O B115598 2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- CAS No. 157561-90-5](/img/structure/B115598.png)
2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-” is a chemical compound that has been studied for its potential medicinal properties . It has been discovered as a potent type II CDK8 inhibitor, which exhibited potent kinase activity and could significantly inhibit tumor growth in xenografts of colorectal cancer .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolo[2,3-B]pyridine core. The molecular formula is C11H8N4O .Chemical Reactions Analysis
This compound has been found to exhibit potent kinase activity, with an IC50 value of 48.6 nM . It can target CDK8 to indirectly inhibit β-catenin activity, causing downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.20700 and a density of 1.447g/cm3 . The boiling point is 578.5ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Cancer Therapeutics
Fibroblast Growth Factor Receptor (FGFR) Inhibition: This compound serves as a core structure for derivatives that act as potent inhibitors of FGFR . FGFRs are implicated in various types of cancers, and their abnormal activation is associated with cancer progression. Derivatives of this compound have shown to inhibit the proliferation, migration, and invasion of cancer cells, such as breast cancer 4T1 cells .
Kinase Inhibition
Targeting Kinase Pathways: The pyrrolopyridine moiety is crucial in the synthesis of kinase inhibitors . Kinases are enzymes that play a significant role in signal transduction pathways, and their dysregulation is linked to diseases like cancer. Compounds with this structure have been found to exhibit kinase inhibitory activity, which is valuable for developing new treatments .
Antimicrobial Activity
Development of Antimicrobial Agents: Nitrogen-containing heterocycles like pyrrolopyridine derivatives have been employed in creating compounds with antimicrobial properties . These compounds can potentially be used to treat bacterial, fungal, and viral infections, addressing the growing concern of antimicrobial resistance .
Anti-Inflammatory Agents
Synthesis of Anti-Inflammatory Drugs: The structural framework of pyrrolopyridine is also explored for its anti-inflammatory potential . Anti-inflammatory drugs are crucial in managing conditions like arthritis, and derivatives of this compound could lead to new therapeutic options .
Antiviral Research
Inhibiting Viral Replication: The compound’s derivatives have shown promise in antiviral research, where they may inhibit the replication of viruses . This is particularly important in the development of treatments for diseases caused by viruses, including emerging infectious diseases .
Drug Discovery and Development
Lead Compound Optimization: The low molecular weight and potent activity of pyrrolopyridine derivatives make them appealing lead compounds in drug discovery . They provide a foundation for subsequent optimization and development into drugs that can be used to treat various diseases .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound appears to inhibit this process, thereby reducing the activity of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in a variety of cellular processes, including cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-7(10(13)16)4-8-6-15-11-9(8)2-1-3-14-11/h1-4,6H,(H2,13,16)(H,14,15)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDSHREIXZDSV-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=C(C#N)C(=O)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C(\C#N)/C(=O)N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

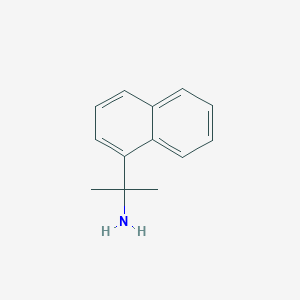

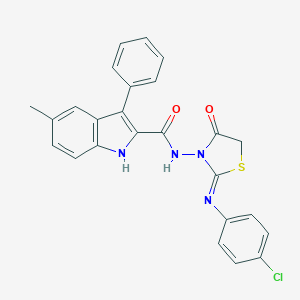
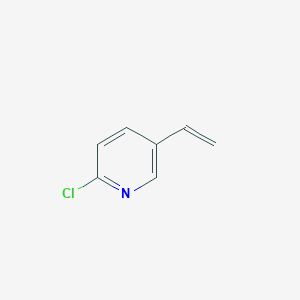
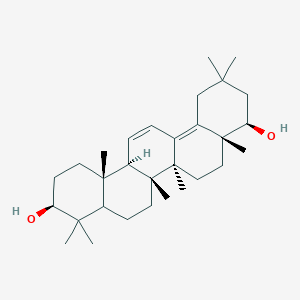


![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)
